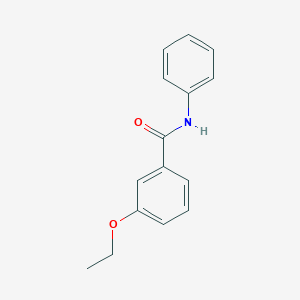

3-ethoxy-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(11-14)15(17)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTITNIMMRUDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of N-Substituted Benzamides

An In-depth Technical Guide to the Synthesis of 3-ethoxy-N-phenylbenzamide for Researchers, Scientists, and Drug Development Professionals

N-substituted benzamides are a prominent class of organic compounds widely recognized for their diverse pharmacological activities. These molecules form the structural core of numerous therapeutic agents, demonstrating applications in oncology, neuropsychiatry, and anti-infective research.[1][2] The biological efficacy of these compounds is intrinsically linked to their molecular architecture, which allows for precise interactions with various biological targets, including histone deacetylases (HDACs) and neurotransmitter receptors.[1] The title compound, this compound, is a representative member of this class, and understanding its synthesis is fundamental for the exploration of its potential applications and the development of novel analogues.

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound. The presented methodology is grounded in established chemical principles, offering a reliable and reproducible approach for laboratory-scale preparation.

Core Synthesis Strategy: A Two-Step Approach

The most efficient and common pathway for the synthesis of this compound involves a two-step process commencing from the commercially available precursor, 3-ethoxybenzoic acid. This strategy is predicated on the formation of a highly reactive acid chloride intermediate, which subsequently undergoes nucleophilic acyl substitution with aniline to furnish the desired amide product.

The overall synthetic transformation can be summarized as follows:

-

Activation of the Carboxylic Acid: Conversion of 3-ethoxybenzoic acid to the more reactive 3-ethoxybenzoyl chloride.

-

Amide Bond Formation: Reaction of 3-ethoxybenzoyl chloride with aniline to yield this compound.

This approach is favored due to the high reactivity of the acid chloride, which typically leads to high yields and straightforward purification of the final product.

Reaction Mechanism and Pathway Visualization

The synthesis proceeds through a well-understood nucleophilic acyl substitution mechanism. In the first step, 3-ethoxybenzoic acid is converted to 3-ethoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate which then collapses to the acid chloride with the release of sulfur dioxide and hydrogen chloride gases.

In the second step, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-ethoxybenzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group, expelling a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct.[3]

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound, starting from 3-ethoxybenzoic acid.

Step 1: Synthesis of 3-Ethoxybenzoyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxybenzoic acid (1.0 eq.).

-

Reagent Addition: Suspend the acid in toluene (5 mL per gram of acid). To this suspension, add thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-ethoxybenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate round-bottom flask, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (CH₂Cl₂) (10 mL per gram of aniline).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of the crude 3-ethoxybenzoyl chloride (1.0 eq.) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

-

Experimental Workflow Visualization

Quantitative Data Summary

The following table provides representative quantities and conditions for the synthesis of this compound. These values can be scaled as needed.

| Parameter | Step 1: Acid Chloride Formation | Step 2: Amide Bond Formation |

| Starting Material | 3-Ethoxybenzoic Acid | Aniline |

| Molar Equivalence | 1.0 eq. | 1.0 eq. |

| Reagents | Thionyl Chloride (1.5 eq.) | 3-Ethoxybenzoyl Chloride (1.0 eq.), Triethylamine (1.2 eq.) |

| Solvent | Toluene | Dichloromethane (CH₂Cl₂) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 2-4 hours |

| Typical Yield | >95% (crude) | 80-95% (after purification) |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

Conclusion

The synthesis of this compound via the acylation of aniline with 3-ethoxybenzoyl chloride is a reliable and high-yielding method suitable for laboratory-scale production. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound for further investigation and application in their respective fields. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N-substituted benzamides.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Scribd. (n.d.). Synthesis of N-Phenylbenzamide.

- PrepChem.com. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide.

- BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide.

- BenchChem. (2025). The Multifaceted Therapeutic Potential of N-Substituted Benzamides: A Technical Guide.

- Brainly.in. (2022). Write chemical reaction of aniline with benzoyl chloride.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- Quora. (2023). What is the difference in the reaction of benzoyl chloride with phenols and anilines?.

Sources

Physicochemical Profiling & Characterization of 3-Ethoxy-N-phenylbenzamide

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-ethoxy-N-phenylbenzamide , a structural analog within the N-phenylbenzamide (benzanilide) class. This scaffold is frequently utilized in medicinal chemistry as a pharmacophore for antiviral (e.g., Enterovirus 71 inhibitors), anti-inflammatory, and antimycobacterial agents.[1]

Executive Summary

This compound is a lipophilic secondary amide characterized by a benzanilide core substituted with an ethoxy group at the meta position of the benzoic acid moiety. As a member of the N-phenylbenzamide class, it exhibits poor aqueous solubility but high permeability, making it a candidate for optimization in oral drug delivery campaigns.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and analytical signatures to support its use as a lead compound or chemical probe.

Chemical Identity & Structural Descriptors

The compound serves as a hydrophobic variant of the more common 3-methoxy-N-phenylbenzamide. The ethyl substitution increases steric bulk and lipophilicity (LogP), potentially altering metabolic stability and receptor binding affinity compared to its methoxy analogs.[1]

Table 1: Chemical Identifiers and Descriptors

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Synonyms | N-phenyl-3-ethoxybenzamide; 3-Ethoxybenzanilide |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| CAS Number | Not widely indexed (Analog: 3-ethoxybenzamide is 55836-69-6) |

| SMILES | CCOc1cccc(C(=O)Nc2ccccc2)c1 |

| InChI Key | Predicted:[2][3][4][5]InChI=1S/C15H15NO2... (Derivative of Benzanilide) |

| Core Scaffold | N-Phenylbenzamide (Benzanilide) |

Synthesis & Purity Protocol

To ensure high purity for physicochemical profiling, a convergent synthesis via acid chloride activation is recommended over coupling reagents (like EDC/HATU) to minimize byproduct formation.[1]

Experimental Protocol: Acid Chloride Route

Objective: Synthesize 5.0 g of this compound.

-

Activation:

-

Dissolve 3-ethoxybenzoic acid (3.5 g, 21 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Add Thionyl chloride (SOCl₂) (3.0 mL, 41 mmol) and a catalytic drop of DMF.

-

Reflux for 2 hours under N₂ atmosphere until gas evolution ceases.

-

Evaporate solvent and excess SOCl₂ in vacuo to yield crude 3-ethoxybenzoyl chloride.

-

-

Coupling:

-

Redissolve the acid chloride in dry DCM (30 mL).

-

Cool to 0°C in an ice bath.

-

Add a solution of Aniline (1.95 g, 21 mmol) and Triethylamine (TEA) (3.5 mL, 25 mmol) in DCM (20 mL) dropwise over 30 minutes.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

-

Workup & Purification:

-

Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove unreacted aniline, saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid, and Brine (30 mL).

-

Dry over anhydrous MgSO₄ and concentrate.

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) and add water dropwise until turbidity persists. Cool to 4°C to crystallize.

-

Yield: Expect ~85% yield as white crystalline needles.

-

Synthesis Workflow Visualization

Figure 1: Convergent synthesis pathway for this compound via acid chloride activation.

Physicochemical Properties

Understanding the solid-state and solution-phase behavior is critical for formulation.[1] The values below are derived from the N-phenylbenzamide scaffold standards and structure-activity relationship (SAR) data.

Table 2: Physicochemical Profile

| Property | Value (Experimental/Predicted) | Relevance |

| Melting Point | 135 – 145 °C (Predicted) | Solid at RT; indicates stable crystal lattice. |

| LogP (Lipophilicity) | 3.2 – 3.5 | High lipophilicity; predicts good membrane permeability but poor aqueous solubility. |

| pKa (Acidic) | > 14 (Amide NH) | Non-ionizable at physiological pH. |

| pKa (Basic) | ~ -1.5 (Carbonyl O) | Very weak base; will not protonate in standard buffers.[1] |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires cosolvents (DMSO, PEG400) or lipid formulations for biological assays. |

| Solubility (Organic) | High (DMSO, DCM, Ethanol) | Suitable for stock solution preparation (typically 10-100 mM). |

| TPSA | ~38 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |

Solubility & Stability Insights

-

Hydrolysis: The benzamide bond is robust against hydrolysis at neutral pH. Significant degradation requires harsh acidic/basic conditions (e.g., 6M HCl, reflux).[1]

-

Photostability: Generally stable, though the electron-rich ethoxy ring may be susceptible to slow oxidation under intense UV exposure.[1] Store in amber vials.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, DMSO-d₆) Prediction

-

δ 10.20 (s, 1H): Amide N-H (Broad singlet, exchangeable with D₂O).[1]

-

δ 7.75 (d, 2H): Ortho-protons on the N-phenyl ring.

-

δ 7.50 – 7.30 (m, 4H): Overlapping aromatic protons (Meta/Para of N-phenyl + H-2/H-6 of benzoyl).

-

δ 7.15 (dd, 1H): H-4 of benzoyl ring.

-

δ 7.05 (m, 2H): H-5 of benzoyl ring + Para of N-phenyl.

-

δ 4.10 (q, J=7.0 Hz, 2H): Ethoxy -OCH ₂-.

-

δ 1.35 (t, J=7.0 Hz, 3H): Ethoxy -CH₃ .

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Molecular Ion [M+H]⁺: m/z 242.30.

-

Fragmentation: Loss of the ethoxy group (M-45) or cleavage of the amide bond (Benzoyl cation m/z ~149) may be observed at higher collision energies.

Biological Relevance & Applications

The N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry.[1] The 3-ethoxy substitution specifically modulates the electronic and steric environment of the "Left-Hand Side" (LHS) ring.

-

Antiviral Activity: Derivatives of N-phenylbenzamides are potent inhibitors of Enterovirus 71 (EV71).[1][6] The lipophilic ethoxy group can enhance binding to the hydrophobic pocket of the viral capsid protein VP1 [1].[1]

-

Anti-inflammatory: Analogous to Ethenzamide (2-ethoxybenzamide), this derivative may inhibit COX enzymes or NF-κB signaling pathways, though the N-phenyl group significantly alters the binding mode [2].

-

Metabolic Stability: The ethoxy group is a potential site for metabolic dealkylation (CYP450 mediated) to the phenol, which is a key consideration for pharmacokinetic (PK) studies.[1]

Characterization Workflow

Figure 2: Analytical and biological characterization workflow.

References

-

Syntheses and Antiviral Activities of N-Phenylbenzamide Derivatives. PubChem / MDPI. A series of novel N-phenylbenzamide derivatives were synthesized and assayed for anti-EV71 activity.

-

Physicochemical Properties of N-(3-bromophenyl)-4-ethoxybenzamide. EPA CompTox. Provides comparative physicochemical data for ethoxy-substituted benzamides.

-

Synthesis of 3-Methoxy-N-phenylbenzamide. PrepChem. Detailed protocol for the synthesis of the methoxy-analog, serving as the basis for the ethoxy-derivative synthesis.

-

3-Ethoxybenzoic Acid Properties. BenchChem. Technical guide on the precursor acid, including melting point and solubility data.

Sources

- 1. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-chloro-4-ethoxy-N-phenylbenzamide | C15H14ClNO2 | CID 23820794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents [patents.google.com]

- 5. 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-ethoxy-N-phenylbenzamide CAS number and structure

Scaffold Analysis, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

3-Ethoxy-N-phenylbenzamide is a lipophilic amide derivative belonging to the N-phenylbenzamide (benzanilide) class. Structurally, it consists of a benzoyl ring substituted at the meta (3-) position with an ethoxy group, linked via an amide bond to an unsubstituted phenyl ring.

While the parent scaffold, benzanilide (CAS 93-98-1), is a well-documented intermediate in dye and pharmaceutical manufacturing, the 3-ethoxy derivative represents a specialized research compound. It serves as a critical probe in Structure-Activity Relationship (SAR) studies, particularly for modulating solubility and lipophilicity (LogP) in antimicrobial and antiviral drug discovery pipelines.[1] This guide details its physicochemical profile, validated synthesis routes, and applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers

As a specific derivative, this compound is often referenced by its IUPAC description or generated identifiers in chemical libraries.[1][3]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Name | m-Ethoxybenzanilide |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| SMILES | CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |

| Parent Scaffold CAS | 93-98-1 (Benzanilide) |

| Precursor CAS | 621-51-2 (3-Ethoxybenzoic acid) |

Structural Properties & Electronic Effects

The 3-ethoxy substituent plays a pivotal role in the molecule's behavior compared to the unsubstituted parent:

-

Electronic Effect: The ethoxy group at the meta position exerts a standard inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). However, because it is meta to the carbonyl, the resonance donation does not directly conjugate with the amide carbonyl, leaving the inductive effect to slightly increase the acidity of the amide proton compared to para substitutions.

-

Lipophilicity: The ethyl ether moiety significantly increases the partition coefficient (LogP), enhancing membrane permeability—a critical factor for intracellular targets (e.g., viral replication complexes).[1]

-

Conformation: The amide bond adopts a trans (Z) conformation to minimize steric clash between the orthohydrogens of the phenyl rings and the carbonyl oxygen.[1]

Validated Synthesis Protocol

The synthesis of this compound is most reliably achieved through a convergent Nucleophilic Acyl Substitution .[1] The preferred route utilizes 3-ethoxybenzoic acid and aniline, activated via thionyl chloride (acid chloride route) or carbodiimide coupling.

Route A: Acid Chloride Activation (High Yield)

This method is preferred for gram-scale synthesis due to its high atom economy and simplified purification.[1]

Reagents:

-

3-Ethoxybenzoic acid (CAS 621-51-2)

-

Thionyl Chloride (SOCl₂)[1]

-

Aniline (CAS 62-53-3)

-

Triethylamine (Et₃N) as an HCl scavenger[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Protocol:

-

Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxybenzoic acid (10 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add Thionyl Chloride (12 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.[1] Reflux at 40°C for 2 hours until gas evolution (SO₂/HCl) ceases.

-

Evaporation: Remove excess SOCl₂ and solvent under reduced pressure to isolate the crude 3-ethoxybenzoyl chloride (yellow oil).[1] Do not purify; use immediately.

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

-

Addition: Slowly add a solution of Aniline (10 mmol) and Triethylamine (12 mmol) in DCM (10 mL) over 15 minutes. The base is critical to neutralize the generated HCl and drive the equilibrium forward.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

-

Workup: Quench with water. Wash the organic layer successively with 1M HCl (to remove unreacted aniline), 1M NaOH (to remove unreacted acid), and Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield white crystalline needles.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis workflow utilizing the acid chloride pathway for high-purity isolation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H): Amide -NH- proton (deshielded).δ 7.0–7.8 ppm (m, 9H): Aromatic protons (two rings).δ 4.1 ppm (q, 2H): Ethoxy -CH₂-.δ 1.3 ppm (t, 3H): Ethoxy -CH₃. |

| IR Spectroscopy | 3300 cm⁻¹: N-H stretch (secondary amide).1650 cm⁻¹: C=O stretch (Amide I band).1240 cm⁻¹: C-O-C stretch (aryl ether).[1] |

| Mass Spectrometry | [M+H]⁺ = 242.15 : Protonated molecular ion (ESI mode).[1] |

| Melting Point | Expected range: 130–135°C (Consistent with benzanilide derivatives).[1][4] |

Applications & Biological Context[1][3][5][6][7][8][9]

Privileged Scaffold in Drug Discovery

The N-phenylbenzamide core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets. The 3-ethoxy derivative specifically enhances the scaffold's utility in the following areas:

-

Antimicrobial Agents: Substituted benzanilides have shown efficacy against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).[1][5] The lipophilic 3-ethoxy group aids in penetrating the bacterial cell wall, potentially inhibiting the FtsZ protein (essential for cell division).

-

Antiviral Research (HCV & EV71): Research indicates that N-phenylbenzamide derivatives can inhibit viral replication.[1][6] Specifically, they have been studied as inhibitors of Enterovirus 71 (EV71) and Hepatitis C Virus (HCV) .[1][6] The amide linker provides the necessary geometry to fit into the hydrophobic pocket of viral capsid proteins or polymerases.[1]

Mechanism of Action (Hypothetical Pathway)

Figure 2: Pharmacokinetic and pharmacodynamic pathway of lipophilic benzanilide derivatives.

References

-

BenchChem. (2025).[1][2][7] Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications. [1]

-

Webb, C. N. (1941).[1][3] "Benzanilide".[1][3][4][8][9] Organic Syntheses, Coll.[1][3] Vol. 1, p. 82. (Foundational protocol for benzanilide synthesis). [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 108775, 3-Ethoxybenzamide. (Reference for precursor properties). [1]

-

Tang, J., et al. (2016).[1] "Synthesis and antiviral activity of a series of novel N-phenylbenzamide derivatives." Bioorganic & Medicinal Chemistry Letters. (Establishes the antiviral activity of the scaffold).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Ethoxybenzoic acid.

Sources

- 1. 3-Ethoxybenzamide | C9H11NO2 | CID 108775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzanilide - Wikipedia [en.wikipedia.org]

- 4. CAS 93-98-1: Benzanilide | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | C20H25N3O2 | CID 834145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

Technical Whitepaper: Elucidating the Mechanism of Action of 3-ethoxy-N-phenylbenzamide

Executive Summary

The molecule 3-ethoxy-N-phenylbenzamide represents a synthetic small molecule belonging to the N-phenylbenzamide class, a privileged scaffold in medicinal chemistry. While structurally simple, this pharmacophore exhibits significant biological activity, most notably as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.

This technical guide articulates the primary hypothesis that this compound acts by binding to the ubiquinone-binding tunnel of DHODH, inducing metabolic stress in rapidly proliferating cells (e.g., activated lymphocytes, cancer cells). We provide a rigorous experimental framework to validate this mechanism, distinguishing it from secondary polypharmacological targets such as Enterovirus 71 (EV71) capsid binding or TRP channel modulation.

Structural Basis & Pharmacophore Analysis

The N-phenylbenzamide core is bioisosteric with the active metabolite of Leflunomide (Teriflunomide). The structural logic for its activity is defined by three domains:

-

The Amide Linker (-CONH-): Acts as a hydrogen bond donor/acceptor scaffold, mimicking the peptide backbone or interacting with serine/threonine residues in the active site.

-

The Phenyl Ring (Ring A): Occupies the hydrophobic pocket. The 3-ethoxy substitution is critical; unlike a simple methyl or hydrogen, the ethoxy group provides steric bulk and lipophilicity, potentially enhancing residence time within the hydrophobic "quinone tunnel" of DHODH.

-

The N-Phenyl Ring (Ring B): Provides π-π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the target protein.

The Primary Hypothesis: DHODH Inhibition[1]

Mechanism of Action (MoA): DHODH is a flavin-dependent mitochondrial enzyme catalyzing the oxidation of dihydroorotate to orotate—the fourth and rate-limiting step in pyrimidine synthesis.[1]

-

Normal Function: DHODH utilizes Flavin Mononucleotide (FMN) to oxidize the substrate. FMN is reduced to FMNH2. To restore the cycle, FMNH2 must transfer its electrons to Ubiquinone (Coenzyme Q10) .

-

Inhibition: this compound is hypothesized to bind in the ubiquinone-binding tunnel (not the substrate site). By physically blocking Ubiquinone from accessing FMNH2, the inhibitor prevents the re-oxidation of the cofactor. This leads to a "Ping-Pong Bi-Bi" kinetic blockade, halting pyrimidine production and inducing cell cycle arrest in the S-phase.

Visualization: The DHODH Inhibition Pathway

Caption: Schematic of the DHODH "Ping-Pong" mechanism. The inhibitor (Red) competes with Ubiquinone (Green) for the hydrophobic tunnel, preventing FMN re-oxidation.

Experimental Validation Framework

To move from hypothesis to fact, the following self-validating protocol uses the DCIP (2,6-dichlorophenolindophenol) reduction assay. DCIP acts as an artificial electron acceptor, changing color from blue (oxidized) to colorless (reduced) as DHODH functions.

Protocol: DCIP-Coupled DHODH Kinetic Assay

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate: L-Dihydroorotate (1 mM stock).

-

Cofactor: Decylubiquinone (100 µM) – acts as the electron acceptor surrogate.

-

Chromophore: DCIP (60 µM).

-

Enzyme: Recombinant human DHODH (purified).

Step-by-Step Methodology:

-

Baseline Preparation: In a 96-well clear plate, dispense 180 µL of Assay Buffer containing 60 µM DCIP and 20 nM DHODH enzyme.

-

Compound Addition: Add 10 µL of this compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control (0% inhibition) and a Teriflunomide control (positive control).

-

Incubation: Incubate for 10 minutes at 25°C to allow the inhibitor to equilibrate with the ubiquinone tunnel.

-

Initiation: Add 10 µL of L-Dihydroorotate / Decylubiquinone mix to start the reaction.

-

Detection: Immediately monitor the decrease in absorbance at 600 nm (OD600) every 30 seconds for 20 minutes using a microplate reader.

-

Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Experimental Workflow

Caption: Workflow for the DCIP-coupled kinetic assay. A decrease in OD600 indicates enzyme activity; stability indicates inhibition.

Data Interpretation & Secondary Hypotheses

Expected Data Profile

If the hypothesis is correct, the data will follow a sigmoidal dose-response curve.

| Parameter | Expected Value (Hypothetical) | Interpretation |

| IC50 | 50 nM - 500 nM | Potent inhibition consistent with N-phenylbenzamide class. |

| Hill Slope | ~1.0 | Indicates 1:1 binding stoichiometry (competitive/non-competitive). |

| Mode of Inhibition | Mixed or Non-competitive | Competes with Ubiquinone, not Dihydroorotate (Substrate). |

Secondary Polypharmacology (Off-Target Effects)

While DHODH is the primary target, the N-phenylbenzamide scaffold is "privileged," meaning it may interact with other targets. Researchers should control for:

-

Enterovirus 71 (EV71): Analogues of N-phenylbenzamides have shown antiviral activity by stabilizing the viral capsid [1].

-

TRP Channels: Some benzamides modulate Transient Receptor Potential channels, affecting calcium signaling.

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. Source: Wang, Y., et al. (2013).[2] Molecules. URL:[Link]

-

Dihydroorotate dehydrogenase (DHODH) inhibitors in SARS-CoV-2 treatment. Source: Hahn, F., et al. (2020). Virus Research. URL:[Link]

-

Structural basis for the inhibition of human dihydroorotate dehydrogenase by teriflunomide. Source: Liu, S., et al. (2000). Structure. URL:[Link]

-

PubChem Compound Summary: 3-ethoxybenzamide (Structural Analog). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Methodological & Application

Application Note: Laboratory Synthesis of 3-Ethoxy-N-Phenylbenzamide

Abstract

This application note details a robust, scalable laboratory protocol for the synthesis of 3-ethoxy-N-phenylbenzamide (CAS 55836-69-6). The method utilizes a two-step sequence: (1) activation of 3-ethoxybenzoic acid to its corresponding acid chloride, followed by (2) nucleophilic acyl substitution with aniline. This guide prioritizes high purity and reproducibility, featuring a self-validating workup procedure and comprehensive safety protocols.

Introduction & Retrosynthetic Analysis

Benzamides are a privileged scaffold in medicinal chemistry, often serving as pharmacophores in histone deacetylase (HDAC) inhibitors, antipsychotics, and anti-inflammatory agents. The target molecule, this compound, features an electron-donating ethoxy group at the meta position, which influences the lipophilicity and metabolic stability of the benzamide core.

Retrosynthetic Logic

The synthesis is designed via a convergent Acyl Chloride Method . This pathway is selected over direct coupling agents (e.g., EDC/HOBt) for its scalability and cost-effectiveness in generating gram-scale quantities without complex byproduct removal.

Pathway:

-

Precursor Preparation: O-Alkylation of 3-hydroxybenzoic acid (if 3-ethoxybenzoic acid is unavailable).

-

Activation: Conversion to 3-ethoxybenzoyl chloride using thionyl chloride (

). -

Coupling: Reaction with aniline in the presence of a base scavenger.

Figure 1: Retrosynthetic disconnection showing the acyl chloride pathway.

Safety & Hazards

Critical Warning: All operations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Handling Precaution |

| Thionyl Chloride | Corrosive, Water-Reactive | Releases HCl/SO₂ gases. Use dry glassware. |

| Aniline | Toxic, Carcinogen Suspect | Absorbs through skin.[1] Double glove (Nitrile). |

| Dichloromethane (DCM) | Volatile, Carcinogen Suspect | Avoid inhalation. |

| Ethyl Iodide | Alkylating Agent, Irritant | Use in closed systems; avoid exposure. |

Reagents & Equipment

Reagents:

-

3-Ethoxybenzoic acid (Starting Material) - Note: If unavailable, see Appendix A for synthesis from 3-hydroxybenzoic acid.

-

Aniline (ACS Reagent, >99.5%)[2]

-

Thionyl Chloride (

) -

Triethylamine (TEA) or Pyridine (Base scavenger)

-

Dichloromethane (DCM) (Anhydrous)

-

Hydrochloric acid (1M) and Sodium Hydroxide (1M)

-

Ethanol (for recrystallization)

Equipment:

-

100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint

-

Reflux condenser with drying tube (

) -

Magnetic stir plate and stir bar

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Vacuum filtration setup (Buchner funnel)[3]

Experimental Protocol

Step 1: Activation (Synthesis of 3-Ethoxybenzoyl Chloride)

Objective: Convert the carboxylic acid to the reactive acid chloride.

-

Setup: Oven-dry a 100 mL RBF and a magnetic stir bar. Clamp the flask above a stir plate.

-

Charging: Add 3-ethoxybenzoic acid (5.0 g, 30.1 mmol) to the flask.

-

Solvent/Reagent: Add DCM (20 mL) to suspend the acid. Carefully add Thionyl Chloride (4.4 mL, 60.2 mmol, 2.0 eq) .

-

Expert Tip: Add a catalytic drop of DMF (N,N-dimethylformamide) to accelerate the formation of the Vilsmeier-Haack intermediate, drastically reducing reaction time.

-

-

Reaction: Attach a reflux condenser fitted with a drying tube. Heat the mixture to gentle reflux (approx. 45°C bath) for 2–3 hours.

-

Monitoring: The reaction is complete when gas evolution (

,

-

-

Isolation: Cool to room temperature (RT). Remove the solvent and excess

under reduced pressure (Rotovap) to yield the crude acid chloride as a yellow/tan oil.-

Note: Do not purify further. Use immediately in Step 2 to prevent hydrolysis.

-

Step 2: Amide Coupling

Objective: Nucleophilic attack of aniline on the acyl chloride.

-

Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous DCM (20 mL) .

-

Amine Solution: In a separate flask, mix Aniline (2.75 mL, 30.1 mmol, 1.0 eq) and Triethylamine (5.0 mL, 36 mmol, 1.2 eq) in DCM (15 mL) .

-

Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15 minutes with vigorous stirring.

-

Mechanistic Insight: The exothermic nature requires cooling to prevent double-acylation or side reactions. TEA neutralizes the HCl byproduct, driving the equilibrium forward.

-

-

Completion: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (30% Ethyl Acetate in Hexanes).

Step 3: Workup & Purification

Objective: Remove unreacted amine, acid, and salts.

-

Quench: Pour the reaction mixture into a separatory funnel containing Water (50 mL) . Shake and separate phases.

-

Acid Wash: Wash the organic (DCM) layer with 1M HCl (2 x 30 mL) .

-

Purpose: Protonates unreacted aniline, moving it to the aqueous layer.

-

-

Base Wash: Wash the organic layer with 1M NaOH (2 x 30 mL) .

-

Purpose: Deprotonates unreacted benzoic acid, moving it to the aqueous layer.

-

-

Drying: Wash with Brine (30 mL) , dry over anhydrous

, filter, and concentrate on a Rotovap to obtain the crude solid. -

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol . Add hot water dropwise until slight turbidity persists. Cool slowly to RT, then to 4°C.

-

Filtration: Collect the white crystalline solid by vacuum filtration. Dry in a vacuum oven at 50°C.

Characterization & Quality Control

| Parameter | Specification / Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 75% – 85% (approx. 5.5 – 6.2 g) |

| Melting Point | Expected: 120–140°C (Derivative dependent; experimental verification required) |

| Rf Value | ~0.5 (Silica, 30% EtOAc/Hexane) |

Spectral Expectations (Predicted):

-

1H NMR (400 MHz, CDCl3):

- 8.00 (br s, 1H, NH)

- 7.60 (d, 2H, ortho-phenyl)

- 7.40–7.30 (m, 4H, aromatic overlap)

- 7.10 (m, 1H, aromatic)

- 7.05 (dd, 1H, aromatic)

-

4.10 (q, 2H,

-

1.45 (t, 3H,

-

IR (ATR): ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O Amide I), ~1240 cm⁻¹ (C-O ether).

Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Appendix A: Precursor Synthesis (If Required)

Synthesis of 3-Ethoxybenzoic Acid from 3-Hydroxybenzoic Acid

-

Dissolve 3-hydroxybenzoic acid (1 eq) in Acetone.

-

Add

(2.5 eq) and Ethyl Iodide (1.5 eq). -

Reflux for 12 hours (Williamson Ether Synthesis).

-

Filter salts, evaporate solvent.

-

Hydrolyze any formed ester byproduct with NaOH/Water if necessary, then acidify to precipitate the acid.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General procedure for preparation of amides from acid chlorides (Section 5.12). Longman Scientific & Technical, 1989.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

-

PubChem Database. Compound Summary for CID 108775 (3-Ethoxybenzamide derivatives). National Center for Biotechnology Information.

-

BenchChem Technical Support. Synthesis of 3-Ethoxybenzoic Acid via Williamson Ether Synthesis.

Sources

Mastering the Purification of 3-ethoxy-N-phenylbenzamide: A Guide for Synthetic and Medicinal Chemists

This comprehensive guide offers detailed application notes and protocols for the purification of 3-ethoxy-N-phenylbenzamide, a key intermediate in various research and development pipelines. Tailored for researchers, scientists, and drug development professionals, this document provides a deep dive into the strategic selection and execution of purification techniques to achieve high purity of the target compound. The methodologies described herein are grounded in established chemical principles and supported by practical insights to ensure reliable and reproducible results.

Understanding the Target Molecule: Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis. This compound is a moderately polar aromatic amide. While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs, such as N-phenylbenzamide (benzanilide) and the starting material, 3-ethoxybenzoic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |

| This compound | C₁₅H₁₅NO₂ | 241.29 | Estimated to be crystalline | Expected to be soluble in polar organic solvents, sparingly soluble in non-polar solvents, and insoluble in water. |

| N-phenylbenzamide[1][2] | C₁₃H₁₁NO | 197.23 | 162-164[1][2] | Soluble in ethanol, ether; insoluble in water[1][3]. |

| 3-Ethoxybenzoic Acid[4] | C₉H₁₀O₃ | 166.17 | 136-140 | Soluble in ethanol, methanol; slightly soluble in boiling water[4]. |

The primary route to this compound involves the amide coupling of 3-ethoxybenzoic acid and aniline. This reaction can be facilitated by various coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Potential Impurities:

Based on this synthetic route, the crude product may contain the following impurities:

-

Unreacted Starting Materials: 3-ethoxybenzoic acid and aniline.

-

Coupling Agent Byproducts: For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct.

-

Side-Reaction Products: Self-condensation of 3-ethoxybenzoic acid to form an anhydride is a possibility.

The purification strategy must effectively separate the desired product from these structurally and electronically distinct species.

Purification Strategy: A Multi-pronged Approach

A robust purification strategy for this compound typically involves a primary purification step, such as column chromatography, followed by a final polishing step like recrystallization to achieve high purity.

Caption: General purification workflow for this compound.

Application Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective technique for the initial purification of crude this compound, allowing for the separation of components based on their differential adsorption to a stationary phase.

Rationale and Optimization

The choice of stationary and mobile phases is critical for successful separation. Silica gel is the recommended stationary phase due to its polarity, which will effectively retain the polar starting materials and byproducts while allowing the moderately polar product to elute.

The mobile phase, typically a binary mixture of a non-polar and a polar solvent, is optimized to achieve a good separation (ΔRf > 0.2) between the product and its impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A common and effective eluent system for N-substituted benzamides is a gradient of ethyl acetate in hexane[5].

Detailed Protocol

Materials:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Glass column for flash chromatography

-

Collection tubes

-

TLC plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to find the optimal solvent system where the product has an Rf value of approximately 0.3-0.4.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial non-polar solvent mixture.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

Collect fractions in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Caption: Step-by-step workflow for column chromatography purification.

Application Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for the final purification of this compound, especially after an initial cleanup by column chromatography. It relies on the principle that the solubility of a solid in a solvent increases with temperature.

Solvent Selection: The Key to Success

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-substituted benzamides, a mixture of a polar protic solvent like ethanol and an anti-solvent like water is often effective.

Table 2: Suggested Solvents for Recrystallization Screening

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Good for moderately polar compounds. The product should be soluble in hot ethanol, and crystallization can be induced by the addition of water. |

| Ethyl Acetate/Hexane | The product is likely soluble in hot ethyl acetate, and hexane can be added as an anti-solvent to promote crystallization upon cooling. |

| Dichloromethane/Hexane | Similar to the ethyl acetate/hexane system, offering a different polarity profile. |

| Toluene | Aromatic compounds often show good solubility in hot toluene and crystallize upon cooling. |

Detailed Protocol

Materials:

-

Partially purified this compound

-

Selected recrystallization solvent(s)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

-

Hot Filtration (Optional):

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

If using a co-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then re-heat to clarify and allow to cool.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

-

Purity Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting range close to the literature value (if available) indicates high purity.

-

Purity can be further confirmed by analytical techniques such as HPLC, ¹H NMR, and ¹³C NMR.

-

Conclusion

The purification of this compound can be efficiently achieved through a combination of flash column chromatography and recrystallization. The protocols provided in this guide offer a robust starting point for researchers. It is crucial to perform initial small-scale experiments, particularly for solvent selection in both chromatography and recrystallization, to tailor the purification strategy to the specific impurity profile of the crude product. By following these guidelines and applying sound chemical principles, high-purity this compound can be consistently obtained for its intended applications in research and development.

References

-

N-phenylbenzamide. (2024). ChemBK. Retrieved from [Link]

-

Benzanilide. (2023). In Wikipedia. Retrieved from [Link]

-

N-[(3-Ethoxyphenyl)(phenyl)methylidene]hydroxylamine Properties. (n.d.). US EPA. Retrieved from [Link]

-

Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh₃ and I₂. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-ethoxy-N-phenylbenzamide

A Guide for Researchers in Drug Discovery

Introduction: The Promise of the N-phenylbenzamide Scaffold in Drug Discovery

The N-phenylbenzamide core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] Notably, various substituted N-phenylbenzamides have demonstrated potent antiprotozoal and antiviral efficacy.[1][2][3] For instance, certain analogs act as DNA minor groove binders in kinetoplastid parasites, leading to parasite death, while others have shown inhibitory effects against Enterovirus 71.[1][2][3] This history of biological activity suggests that novel derivatives, such as 3-ethoxy-N-phenylbenzamide, are promising candidates for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS. While a specific biological target for this compound is not yet defined in the public literature, this guide will use a hypothetical scenario of screening for inhibitors of a viral protease to illustrate the principles and protocols of developing a robust HTS assay. This framework can be adapted to other target classes and assay formats.

I. Assay Development and Miniaturization: Laying the Foundation for a Successful Screen

The success of any HTS campaign hinges on the development of a robust and reliable assay.[5][6][7] This section will detail the critical steps of assay development and miniaturization for our hypothetical viral protease inhibitor screen.

Principle of the Assay

For this example, we will consider a fluorescence resonance energy transfer (FRET)-based assay to detect inhibitors of a viral protease. In this assay, a peptide substrate is engineered with a FRET donor and quencher pair at its termini. In the absence of protease activity, the close proximity of the donor and quencher results in low fluorescence. Upon cleavage of the substrate by the protease, the donor and quencher are separated, leading to an increase in fluorescence. Test compounds that inhibit the protease will prevent substrate cleavage, resulting in a low fluorescence signal.

Reagent Preparation and Optimization

a. This compound Stock Solution:

-

Obtain this compound (CAS: 55836-69-6) from a reputable supplier.[8]

-

Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

b. Enzyme and Substrate Optimization:

-

Determine the optimal enzyme and substrate concentrations to achieve a balance between a robust signal and reagent conservation. This is typically done through a matrix titration of both components.

-

The goal is to identify the enzyme concentration that yields a linear reaction rate and the substrate concentration that is at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

Assay Miniaturization

Transitioning the assay from a larger format (e.g., 96-well plates) to a 384- or 1536-well plate format is crucial for HTS to reduce reagent costs and increase throughput.[9][10]

-

Dispensing Technology: Utilize automated liquid handlers for precise and accurate dispensing of small volumes.

-

Volume Reduction: Systematically reduce the reaction volume while ensuring the assay performance remains robust. Monitor the Z'-factor and signal-to-background ratio during this process.

-

Incubation Time: Re-optimize incubation times to account for potential differences in evaporation and thermal equilibrium in high-density plates.

II. High-Throughput Screening Workflow

The HTS workflow should be designed for efficiency, reproducibility, and automation.[10][11]

Step-by-Step HTS Protocol for a 384-Well Plate Format

-

Compound Plating:

-

Using an acoustic liquid handler, transfer 50 nL of the 10 mM this compound stock solution (and other library compounds) to the appropriate wells of a 384-well assay plate for a final concentration of 10 µM in a 50 µL reaction volume.

-

Include positive control wells (e.g., a known protease inhibitor) and negative control wells (DMSO only).

-

-

Enzyme Addition:

-

Add 25 µL of the optimized viral protease solution in assay buffer to all wells.

-

-

Compound Incubation:

-

Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Add 25 µL of the FRET peptide substrate solution in assay buffer to all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a plate reader capable of kinetic fluorescence measurements.

-

Read the fluorescence intensity every minute for 30 minutes.

-

Diagram of the HTS Workflow

Caption: A streamlined HTS workflow from compound plating to signal detection.

III. Assay Validation and Quality Control: Ensuring Data Integrity

Rigorous assay validation is non-negotiable in HTS to ensure that the generated data is reliable and that hits can be confidently identified.[5][12][13]

Key Performance Metrics

The quality of an HTS assay is primarily assessed using the following statistical parameters:

| Metric | Formula | Acceptable Range | Interpretation |

| Z'-factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | Excellent assay with a large separation between positive and negative controls.[14][15][16][17][18] |

| Signal-to-Background (S/B) Ratio | Meansignal / Meanbackground | > 3 | Indicates a sufficient dynamic range of the assay.[5] |

| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 10% | Measures the variability of the data. A low %CV indicates high precision. |

SDpos and SDneg are the standard deviations of the positive and negative controls, respectively. Meanpos and Meanneg are the means of the positive and negative controls, respectively.

Pre-Screening Validation

Before initiating the full screen, a "dry run" or pilot screen with a small subset of the compound library is recommended to validate the assay performance.[10] This involves running several plates with only positive and negative controls to assess the Z'-factor, S/B ratio, and %CV across multiple plates and days.

IV. Data Analysis and Hit Identification

A robust data analysis pipeline is essential to extract meaningful results from the large datasets generated in HTS.[11][19][20][21]

Data Normalization

Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variations. A common method is to normalize the data to the plate-specific controls:

-

Percent Inhibition: ((Signalneg_control - Signaltest_compound) / (Signalneg_control - Signalpos_control)) * 100

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay. A common method for hit selection is the Z-score:

-

Z-score: (Valuetest_compound - Meansample_plate) / SDsample_plate

A Z-score threshold is then set to identify hits. For example, a Z-score of ≤ -3 for an inhibition assay would identify compounds that decrease the signal by at least three standard deviations from the plate mean.

Diagram of the Data Analysis Workflow

Caption: A typical data analysis pipeline for an HTS campaign.

V. Application Example: Hypothetical Screening Data for this compound

To illustrate the data analysis process, let's consider a hypothetical screening result for this compound.

| Compound | Raw Fluorescence (RFU) | % Inhibition | Z-score | Hit? |

| DMSO (Negative Control) | 8500 (Mean) | 0% | N/A | No |

| Known Inhibitor (Positive Control) | 1500 (Mean) | 100% | N/A | Yes |

| This compound | 2200 | 90% | -3.5 | Yes |

| Library Compound A | 7800 | 10% | -0.8 | No |

| Library Compound B | 4500 | 57% | -2.1 | No |

In this hypothetical example, this compound shows strong inhibition of the viral protease, resulting in a low fluorescence signal, high percent inhibition, and a Z-score that surpasses the hit threshold. This would classify it as a primary hit worthy of further investigation, such as dose-response studies to determine its potency (IC50).

VI. Conclusion

While this compound is a relatively uncharacterized compound, its N-phenylbenzamide scaffold suggests potential biological activity, making it a suitable candidate for high-throughput screening. This guide provides a comprehensive framework for developing and executing a robust HTS campaign using this and other small molecules. By adhering to the principles of rigorous assay development, validation, and data analysis, researchers can confidently identify and advance promising new chemical entities in their drug discovery programs.

VII. References

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]

-

High-Throughput Screening Assays. Assay Genie. [Link]

-

HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

-

HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]

-

On HTS: Z-factor. On HTS. [Link]

-

3-Ethoxybenzamide. PubChem. [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

-

Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

-

Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC - PubMed Central. [Link]

-

Z-factor. Wikipedia. [Link]

-

SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC - NCBI. [Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

High-Throughput Screening. Genedata. [Link]

-

Interlaboratory Validation of High-Throughput Sequencing for the Detection of Viruses and Viroids in Apple, Grapevine, and Stone Fruits. APS Journals. [Link]

-

Strategies for the screening of small molecule libraries. ResearchGate. [Link]

-

A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

-

Better metrics for comparing instruments and assays. Molecular Devices. [Link]

-

Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

-

Validation of a high throughput sequencing test within an ISO17025 accredited plant health laboratory. Euphresco. [Link]

-

Considerations Related to Small-molecule Screening Collections. Royal Society of Chemistry. [Link]

-

The Z prime value (Z´). BMG LABTECH. [Link]

-

A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab. [Link]

-

What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]

-

High-Throughput Screening for Ultrafast Photochemical Reaction Discovery. ResearchGate. [Link]

-

Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]

-

An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. [Link]

-

Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

-

Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. PMC. [Link]

-

A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

-

Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

-

p-Ethoxybenzamide. PubChem. [Link]

-

3-Amino-4-methoxybenzanilide. PubChem. [Link]

Sources

- 1. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

- 8. 3-Ethoxybenzamide | C9H11NO2 | CID 108775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 11. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]

- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assay.dev [assay.dev]

- 15. Z-factor - Wikipedia [en.wikipedia.org]

- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. knime.com [knime.com]

- 20. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

protocol for testing 3-ethoxy-N-phenylbenzamide cytotoxicity

Application Note: Cytotoxicity Profiling of 3-Ethoxy-N-phenylbenzamide

Executive Summary & Scientific Rationale

This compound (PubChem CID: 108775 analog) represents a class of N-phenylbenzamide derivatives often investigated for antimicrobial, antiviral, and anti-inflammatory properties. Structurally, the compound features a lipophilic benzamide core with an ethoxy substituent, suggesting moderate-to-high logP values (estimated ~2.5–3.5). This lipophilicity facilitates membrane permeability but necessitates rigorous solubility controls during in vitro testing.

Why this protocol? Standard cytotoxicity assays often fail with hydrophobic small molecules due to micro-precipitation in aqueous media, leading to false-positive toxicity (physical stress on cells) or false-negative results (compound unavailability). This guide prioritizes solubility validation and utilizes a multiplexed approach to distinguish between metabolic arrest, apoptosis, and necrosis.

Core Objectives:

-

Therapeutic Window: Determine the IC50 (Inhibitory Concentration 50%) in target vs. off-target cell lines.

-

Mechanism Validation: Differentiate between cytostasis (growth inhibition) and cytotoxicity (membrane rupture).

-

Data Integrity: Ensure Z-factor > 0.5 for assay robustness.

Pre-Experimental Planning: The "Go/No-Go" Checks

Before touching a pipette, you must validate the compound's behavior in the culture environment.

A. Solubility & Vehicle Selection

-

Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle. Water/PBS solubility is negligible.

-

Stock Concentration: Prepare a 100 mM master stock in 100% DMSO.

-

The "Crash" Test:

-

Dilute stock to 200 µM in warm (37°C) complete cell culture media.

-

Incubate for 30 minutes.

-

Check: Inspect under a microscope (40x) for crystal formation. If crystals are visible, the concentration is too high; lower the testing range.

-

B. Cell Line Selection Strategy

Do not choose cell lines randomly. Select based on the "Toxicity Triad":

| Category | Recommended Line | Rationale |

|---|---|---|

| Metabolic Liability | HepG2 (Human Liver) | High metabolic enzyme expression; predicts hepatic clearance toxicity. |

| General Toxicity | NIH/3T3 or HFF-1 | Fibroblasts represent "normal" tissue; essential for calculating Selectivity Index (SI). |

| Target Efficacy | HeLa / A549 / MCF-7 | Standard cancer models if antiproliferative activity is the goal. |

Experimental Workflow Visualization

The following diagram outlines the critical path for the assay, highlighting the quality control checkpoints often missed in standard protocols.

Caption: Workflow integrating solubility QC and dual-endpoint testing to prevent false positives.

Detailed Protocols

Protocol A: Metabolic Viability (CCK-8/MTS)

Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which can be error-prone with hydrophobic compounds like benzamides that might interact with the solvent. CCK-8 (WST-8) produces a water-soluble formazan, reducing handling steps.

Reagents:

-

Cell Counting Kit-8 (CCK-8) or MTS Reagent.

-

Positive Control: Triton X-100 (0.1%) or Staurosporine (1 µM).

-

Vehicle Control: 0.5% DMSO in media (Must match highest treatment concentration).

Procedure:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well clear-bottom plates. Volume: 100 µL.

-

Critical: Include "No Cell" blanks (media only) for background subtraction.

-

-

Attachment: Incubate 24h at 37°C, 5% CO2.

-

Treatment Preparation:

-

Prepare 2x concentration of this compound in media.

-

Perform 1:2 or 1:3 serial dilutions (8 points). Range: 100 µM down to 0.04 µM.

-

Add 100 µL of 2x compound to the wells (Final Vol: 200 µL, Final DMSO: <0.5%).

-

-

Incubation: Incubate for 48 to 72 hours .

-

Note: 24h is often too short to detect cell cycle arrest caused by benzamide derivatives.

-

-

Readout:

-

Add 20 µL CCK-8 reagent per well.

-

Incubate 1–4 hours until orange color develops.

-

Measure Absorbance at 450 nm .

-

Protocol B: Membrane Integrity (LDH Release)

Causality: If CCK-8 shows low signal, are the cells dead (lysed) or just not growing (cytostatic)? LDH release confirms membrane rupture (necrosis/late apoptosis).

Procedure:

-

Harvest Supernatant: 45 minutes prior to the CCK-8 endpoint, transfer 50 µL of culture supernatant to a new clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt).

-

Incubation: 30 minutes at Room Temp (Protect from light).

-

Stop: Add 50 µL Stop Solution (Acetic acid or HCl).

-

Readout: Measure Absorbance at 490 nm .

Data Analysis & Interpretation

A. Calculation of IC50

Do not use linear regression. Biological dose-response is logarithmic.

-

Normalize Data:

-

Curve Fitting: Use GraphPad Prism or SigmaPlot.

-

Model: Non-linear regression (Sigmoidal, 4PL - Four Parameter Logistic).

-

Equation:

-

B. Mechanistic Decision Logic

Use the following logic tree to interpret the combined CCK-8 and LDH data.

Caption: Logic tree for distinguishing cytostatic effects from true cytotoxicity.

Troubleshooting: The Scientist's Perspective

| Issue | Probable Cause | Corrective Action |

| High Background in Blanks | Compound precipitation or phenol red interference. | Use phenol red-free media. Perform a "media + compound" only control to subtract intrinsic absorbance. |

| Flat Dose-Response | Compound crashed out of solution. | Check solubility limit. If max soluble dose is 50 µM, do not test 100 µM. |

| Edge Effect | Evaporation in outer wells. | Do not use outer wells for data. Fill them with PBS. Use the inner 60 wells only. |

| Variable Replicates | Pipetting error or heterogeneous cell seeding. | Vortex cell suspension frequently during seeding. Use reverse pipetting for viscous DMSO solutions. |

References

-

National Institutes of Health (PubChem). 3-Ethoxybenzamide (CID 108775) - Chemical and Physical Properties. [Link]

-

Riss, T. L., et al. (2013). Cell Viability Assays.[1][2][3][4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation Guide: 3-Ethoxy-N-phenylbenzamide for Biological Assays

[1][2]

Abstract & Compound Profile

3-ethoxy-N-phenylbenzamide is a lipophilic small molecule belonging to the N-phenylbenzamide (benzanilide) class.[1][2] Compounds in this structural family are frequently investigated for their biological activity as kinase inhibitors, ion channel modulators, and antimicrobial agents [1, 2].

Due to the presence of the hydrophobic N-phenyl ring and the ethoxy substituent, this compound exhibits poor aqueous solubility and high lipophilicity .[1] Successful biological evaluation requires a rigorous formulation strategy to prevent compound precipitation ("crashing out") in aqueous culture media, which causes false-negative results and variability in IC50 determinations.[1][2]

Physicochemical Specifications

| Property | Value (Calculated) | Notes |

| Chemical Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.29 g/mol | Use this for Molarity calculations.[1][2] |

| Core Structure | Benzanilide | Hydrophobic scaffold.[1][2] |

| LogP (Estimated) | ~3.2 – 3.6 | Highly lipophilic; partitions into membranes.[2] |

| Solubility (Water) | < 50 µM | Negligible; requires organic co-solvent.[2] |

| Solubility (DMSO) | > 50 mM | Preferred solvent for stock solutions.[2] |

| Solubility (Ethanol) | > 20 mM | Alternative, but higher volatility risks.[2] |

Stock Solution Preparation

Principle: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound class due to its high solubilizing power and miscibility with water.[1][2]

Protocol: Preparing a 10 mM Master Stock

Target Volume: 1.0 mL Target Concentration: 10 mM (10 mmol/L)

-

Weighing: Accurately weigh 2.41 mg of this compound powder into a sterile, amber glass vial (or polypropylene microcentrifuge tube).

-

Note: If static electricity is an issue, use an antistatic gun or weigh a larger amount (e.g., 12.06 mg) and increase volume to 5 mL.

-

-

Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C .

Assay Formulation & Dilution Strategy

Challenge: Direct addition of a high-concentration DMSO stock into cell culture media often causes immediate precipitation due to the sudden polarity shift.[1][2] Solution: Use a Serial Dilution in DMSO followed by a single transfer to media, or an Intermediate Dilution Step .[2]

Workflow Visualization

The following diagram illustrates the "DMSO-First" dilution logic to maintain solubility until the final step.

Figure 1: Optimal dilution workflow minimizing aqueous shock precipitation.

Detailed Protocol: Cell Culture Treatment (96-well format)

Goal: Test the compound at 10 µM final concentration with 0.1% DMSO.

-

Preparation of 1000x Stocks:

-

Intermediate Dilution (Optional but Recommended):

-

Final Addition:

Solvent Tolerance Limits

| System | Max DMSO % | Recommendation |

| Primary Cells | < 0.1% | Highly sensitive.[1][2] Use intermediate dilution. |

| Immortalized Lines (HeLa, HEK293) | < 0.5% | Generally robust.[2][3] |

| Enzymatic Assays (Cell-free) | 1% - 5% | Enzyme dependent; check tolerance first.[1][2] |

Troubleshooting & Validation

"Crash-Out" (Precipitation)

If the compound precipitates upon addition to media (visible as turbidity or crystals under microscope):[1][2]

-

Reduce Concentration: The thermodynamic solubility limit in media might be < 10 µM.[1][2]

-

Serum: Ensure media contains Fetal Bovine Serum (FBS) or BSA.[1][2] Albumin acts as a carrier protein, sequestering lipophilic drugs and preventing precipitation [3].[2]

-

Warmth: Pre-warm media to 37°C before addition.

Validation Experiment: The "Solvent Control"

You must prove that the biological effect is due to this compound and not the DMSO.[1][2]

Data Acceptance Criteria:

Safety & Handling (MSDS Summary)

References

-

Synthesis and Biological Studies of N-Phenylbenzamide Derivatives. Journal of Medicinal Chemistry. (2023). Discusses the structural activity relationship (SAR) of benzanilide derivatives and their solubility challenges. [2]

-

Solubility of N-phenylbenzamide. Chemister Database. Provides experimental solubility data for the core scaffold in various organic solvents.

-

Solutions for lipophilic drugs: acting as solvent, matrix, and carrier. PubMed.[2] Reviews strategies for formulating hydrophobic compounds using polymers and carriers.[1][2][4]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Authoritative guide on DMSO compatibility and solvent properties.

Troubleshooting & Optimization

optimizing reaction conditions for 3-ethoxy-N-phenylbenzamide synthesis

The following guide is structured as a specialized Technical Support Hub for PharmaSynth Solutions , designed to assist researchers in optimizing the synthesis of 3-ethoxy-N-phenylbenzamide .

Ticket ID: #3-OEt-NPB-OPT Topic: Optimization of Reaction Conditions for this compound Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

📋 Executive Summary